1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose 1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose
Brand Name: Vulcanchem
CAS No.: 144490-03-9
VCID: VC0104503
InChI: InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
SMILES: CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose

CAS No.: 144490-03-9

Reference Standards

VCID: VC0104503

Molecular Formula: C13H18O9

Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose - 144490-03-9

CAS No. 144490-03-9
Product Name 1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose
Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
IUPAC Name [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
Standard InChIKey IHNHAHWGVLXCCI-CYDGBPFRSA-N
Isomeric SMILES CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms β-L-Ribofuranose Tetraacetate
PubChem Compound 908100
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator